molecular formula C23H28ClN3O B6005939 N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide;hydrochloride

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide;hydrochloride

Cat. No.: B6005939
M. Wt: 397.9 g/mol
InChI Key: QGMGYRZNISWQBT-UHFFFAOYSA-N
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Description

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzobbenzazepine-11-carboxamide;hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzobbenzazepine-11-carboxamide;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzobbenzazepine-11-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzobbenzazepine-11-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmission.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzobbenzazepine-11-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzobbenzazepine-11-carboxamide;hydrochloride is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold with the benzobbenzazepine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O.ClH/c1-25-19-12-13-20(25)15-18(14-19)24-23(27)26-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)26;/h2-9,18-20H,10-15H2,1H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMGYRZNISWQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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